Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a 2,4,5-trimethylphenyl group at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-19-15(18)14-8-13(16-17-14)12-7-10(3)9(2)6-11(12)4/h6-8H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSDLGMMFKWKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=C(C(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4,5-trimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate: This compound has a similar structure but lacks the methyl group at the 5-position of the phenyl ring.
Ethyl 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylate: This compound lacks the methyl group at the 4-position of the phenyl ring.
Ethyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylate: This compound has the ester group at the 4-position of the pyrazole ring instead of the 5-position.
The uniqueness of Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a pyrazole ring substituted with an ethyl ester at the 3-position and a 2,4,5-trimethylphenyl group at the 5-position. The synthesis typically involves the reaction of 2,4,5-trimethylphenylhydrazine with ethyl acetoacetate under reflux conditions in solvents like ethanol or methanol.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it exhibits:
- Antimicrobial Properties : this compound has shown efficacy against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has demonstrated selective activity against human colon adenocarcinoma (HT-29) and other tumor cell lines .
The mechanism of action for this compound involves binding to specific enzymes or receptors. This binding can modulate enzymatic activity or receptor signaling pathways. For example:
- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response.
- Receptor Interaction : It might interact with various receptors involved in cell signaling pathways related to cancer proliferation and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study B | Showed anti-inflammatory effects by reducing prostaglandin synthesis in vitro. |
| Study C | Reported cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM. |
In one notable study (Study C), the compound was tested against a panel of cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer). The results indicated that the compound could inhibit cell proliferation significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
